molecular formula C22H18N2O4 B14803175 2-{[2-(Benzylcarbamoyl)phenyl]carbamoyl}benzoic acid

2-{[2-(Benzylcarbamoyl)phenyl]carbamoyl}benzoic acid

Cat. No.: B14803175
M. Wt: 374.4 g/mol
InChI Key: NELSKKNVPCATOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid typically involves the reaction of benzylamine with phthalic anhydride under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid is unique due to its specific structural features and reactivity.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-[[2-(benzylcarbamoyl)phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C22H18N2O4/c25-20(23-14-15-8-2-1-3-9-15)18-12-6-7-13-19(18)24-21(26)16-10-4-5-11-17(16)22(27)28/h1-13H,14H2,(H,23,25)(H,24,26)(H,27,28)

InChI Key

NELSKKNVPCATOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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